GDC-0834 (S-enantiomer)

Description

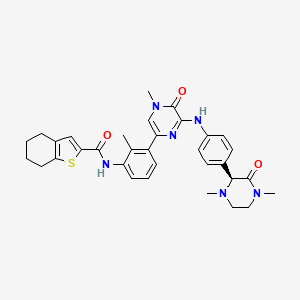

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[6-[4-[(2S)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOFZZILLRUQH-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@H]6C(=O)N(CCN6C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649416 | |

| Record name | N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133432-50-4 | |

| Record name | N-[3-[6-[[4-[(2S)-1,4-Dimethyl-3-oxo-2-piperazinyl]phenyl]amino]-4,5-dihydro-4-methyl-5-oxo-2-pyrazinyl]-2-methylphenyl]-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133432-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular intricacies of GDC-0834: A Technical Guide to its Mechanism of Action

For Immediate Release

SOUTH SAN FRANCISCO, CA – December 17, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions, metabolic pathways, and the experimental methodologies used in its characterization.

GDC-0834 is a reversible, ATP-competitive inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway. The compound predominantly exists and has been studied as its R-enantiomer. While an S-enantiomer is commercially available for research purposes, public domain scientific literature and patent documents do not currently offer a comparative analysis of the biological activity between the R- and S-enantiomers. Therefore, this guide will focus on the well-documented mechanism of action of the R-enantiomer of GDC-0834.

Core Mechanism of Action: Reversible Inhibition of Bruton's Tyrosine Kinase

GDC-0834 exerts its therapeutic effect by directly targeting and inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule in B-lymphocytes, playing a pivotal role in their development, differentiation, and activation. By competitively binding to the ATP-binding pocket of BTK, GDC-0834 prevents the phosphorylation of downstream substrates, thereby disrupting the B-cell receptor signaling cascade. This interruption of signaling ultimately leads to a reduction in B-cell proliferation and survival, which is the basis for its investigation in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2]

A key characteristic of GDC-0834 is its reversible mode of inhibition. Unlike covalent inhibitors that form a permanent bond with the target enzyme, GDC-0834 binds non-covalently, allowing for a dynamic equilibrium between the bound and unbound states.

Quantitative Analysis of GDC-0834 Activity

The potency of GDC-0834 has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data for the R-enantiomer of GDC-0834.

| Parameter | Value | Assay Type | Species |

| IC50 | 5.9 nM | Biochemical BTK Kinase Assay | - |

| IC50 | 6.4 nM | Cellular BTK Assay | - |

| IC50 | 1.1 µM | In vivo pBTK-Tyr223 Inhibition | Mouse |

| IC50 | 5.6 µM | In vivo pBTK-Tyr223 Inhibition | Rat |

Metabolic Profile: The Challenge of Amide Hydrolysis

A critical aspect of GDC-0834's pharmacology is its metabolic instability, particularly in humans.[1][2][3] The primary metabolic pathway is the hydrolysis of its amide bond, a reaction predominantly mediated by the enzyme aldehyde oxidase (AO).[3][4] This metabolic process results in the formation of an inactive carboxylic acid metabolite, referred to as M1, and an aniline (B41778) metabolite, M2.[3]

This rapid metabolism in human liver cytosol leads to low systemic exposure of the active parent drug, a significant hurdle in its clinical development.[1][2] The intrinsic clearance (CLint) of GDC-0834 in human liver cytosol has been determined to be 0.511 mL/min per milligram of protein.[4]

| Parameter | Value | System |

| Intrinsic Clearance (CLint) | 0.511 mL/min/mg protein | Human Liver Cytosol |

Signaling Pathway and Metabolic Fate Visualized

To further elucidate the mechanism of action and metabolic pathway of GDC-0834, the following diagrams have been generated using the DOT language.

Caption: BTK Signaling Pathway and GDC-0834 Inhibition.

Caption: Metabolic Pathway of GDC-0834 via Amide Hydrolysis.

Experimental Protocols

The characterization of GDC-0834 involved a series of key experiments. Below are the detailed methodologies for the primary assays cited.

BTK Kinase Activity Assay (Biochemical IC50)

-

Objective: To determine the concentration of GDC-0834 required to inhibit 50% of BTK enzymatic activity in a purified system.

-

Materials: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., a phosphotyrosine-specific antibody).

-

Procedure:

-

A reaction mixture containing BTK enzyme, the peptide substrate, and varying concentrations of GDC-0834 is prepared in a multi-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop solution.

-

The extent of substrate phosphorylation is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular BTK Autophosphorylation Assay (Cellular IC50)

-

Objective: To measure the inhibitory effect of GDC-0834 on BTK autophosphorylation in a cellular context.

-

Materials: A suitable cell line expressing BTK (e.g., a human B-cell lymphoma line), cell culture medium, GDC-0834, a stimulating agent (e.g., anti-IgM antibody), lysis buffer, and antibodies specific for phosphorylated BTK (pBTK-Tyr223) and total BTK.

-

Procedure:

-

Cells are pre-incubated with various concentrations of GDC-0834.

-

B-cell receptor signaling is stimulated by the addition of anti-IgM.

-

After a short incubation period, the cells are lysed.

-

The levels of pBTK-Tyr223 and total BTK in the cell lysates are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).

-

The ratio of pBTK to total BTK is calculated for each GDC-0834 concentration.

-

The IC50 value is determined from the dose-response curve.

-

In Vivo Pharmacodynamic Assay (pBTK Inhibition in Whole Blood)

-

Objective: To assess the in vivo potency of GDC-0834 by measuring the inhibition of BTK phosphorylation in whole blood of treated animals.

-

Materials: Laboratory animals (e.g., mice or rats), GDC-0834 formulated for oral administration, and reagents for Western blotting as described above.

-

Procedure:

-

Animals are orally dosed with GDC-0834 at various concentrations.

-

At specific time points post-dosing, blood samples are collected.

-

Whole blood lysates are prepared.

-

The levels of pBTK-Tyr223 and total BTK are quantified by Western blot.

-

The percentage of pBTK inhibition relative to vehicle-treated control animals is calculated.

-

The in vivo IC50 is estimated from the dose-response relationship.

-

Metabolic Stability Assay (in Human Liver Cytosol)

-

Objective: To determine the rate of metabolic clearance of GDC-0834 in human liver cytosol.

-

Materials: Pooled human liver cytosol, GDC-0834, and an analytical system for quantifying the parent compound (e.g., LC-MS/MS).

-

Procedure:

-

GDC-0834 is incubated with human liver cytosol at a physiological temperature (37°C).

-

Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a cold organic solvent).

-

The concentration of the remaining GDC-0834 in each aliquot is measured by LC-MS/MS.

-

The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).

-

Conclusion

GDC-0834 (R-enantiomer) is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase, effectively blocking B-cell receptor signaling. Its mechanism of action is well-characterized, demonstrating ATP-competitive inhibition of the kinase. However, its clinical utility has been hampered by rapid metabolic clearance in humans via aldehyde oxidase-mediated amide hydrolysis. While the S-enantiomer of GDC-0834 is available, a detailed public account of its specific mechanism of action and comparative potency is currently lacking. The information provided in this guide serves as a comprehensive resource for understanding the molecular pharmacology of this important research compound.

References

- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [rex.libraries.wsu.edu]

GDC-0834 (R-enantiomer): A Technical Guide on BTK Binding Affinity and Reversible Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Initially developed as a potential therapeutic agent for rheumatoid arthritis, its clinical progression was halted due to rapid metabolic degradation in humans.[3][4] This document provides a detailed technical overview of the binding affinity and kinetics of the active R-enantiomer of GDC-0834 with BTK, based on available preclinical data. It is important to note that while the user's query specified the S-enantiomer, the pharmacologically active and studied form of this compound is the R-enantiomer, chemically designated as (R)-N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide.[5]

Quantitative Binding Affinity Data

| Parameter | Value (nM) | Assay Type | Source |

| Biochemical IC50 | 5.9 ± 1.1 | Lanthascreen™ Kinase Assay | [6][7] |

| Cellular IC50 | 6.4 ± 1.6 | Inhibition of BTK phosphorylation in rat splenocytes | [7] |

BTK Signaling Pathway

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors like NF-κB. This ultimately results in the expression of genes crucial for B-cell function. GDC-0834 exerts its effect by competitively binding to the ATP-binding site of BTK, thereby preventing its phosphorylation and subsequent activation, and interrupting this signaling cascade.

Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

Experimental Protocols

Biochemical BTK Inhibition Assay (Lanthascreen™)

This assay quantifies the inhibitory effect of GDC-0834 on BTK activity by measuring the phosphorylation of a synthetic peptide substrate.

Workflow:

Caption: Workflow for the Lanthascreen™ biochemical assay.

Detailed Methodology:

-

Reagents:

-

BTK enzyme (human, full-length, C-terminal V5-6xHis tagged)

-

GDC-0834 (serially diluted)

-

Fluorescein-labeled poly-Glu/Ala/Tyr peptide substrate

-

ATP

-

Lanthascreen™ Tb-PY20 antibody (terbium-labeled anti-phosphotyrosine antibody)

-

Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol)

-

Stop Solution (60 mM EDTA)

-

-

Procedure:

-

In a 25 µL final reaction volume, BTK (0.075 ng) is incubated with the fluorescein-labeled peptide substrate (0.4 µM) and varying concentrations of GDC-0834.[6]

-

The enzymatic reaction is initiated by the addition of ATP to a final concentration of 25 µM (the measured Km of ATP).[6]

-

The reaction mixture is incubated for 60 minutes at room temperature.[6]

-

The reaction is terminated by the addition of the stop solution containing the Tb-PY20 detection antibody (2 nM final concentration).[6]

-

After a 30-minute incubation at room temperature to allow for antibody binding to the phosphorylated substrate, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured.[6]

-

The TR-FRET signal is detected using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium emission) and 520 nm (FRET to fluorescein).[6]

-

The ratio of the emission at 520 nm to 495 nm is calculated and plotted against the concentration of GDC-0834 to determine the IC50 value using a sigmoidal dose-response curve fit.[6]

-

Cellular BTK Inhibition Assay

This assay measures the ability of GDC-0834 to inhibit the autophosphorylation of BTK at tyrosine 223 (pBTK-Tyr223) in a cellular context, using rat splenocytes.

Workflow:

Caption: Workflow for the cellular BTK inhibition assay.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Splenocytes are isolated from rats.

-

The cells are treated with a range of concentrations of GDC-0834.

-

-

BTK Activation and Cell Lysis:

-

BTK phosphorylation is stimulated (the specific stimulus, e.g., anti-IgM, is a standard method but not explicitly detailed in the snippet).

-

Following stimulation, the cells are lysed to release cellular proteins.

-

-

Western Blot Analysis:

-

The cell lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with primary antibodies specific for phosphorylated BTK (pBTK-Tyr223) and total BTK.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using an imaging system.

-

-

Data Analysis:

-

The intensity of the pBTK band is normalized to the intensity of the total BTK band for each sample.

-

The percentage of inhibition of BTK phosphorylation is calculated by comparing the normalized pBTK levels in GDC-0834-treated samples to vehicle-treated controls.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the GDC-0834 concentration and fitting the data to a dose-response curve.

-

Conclusion

GDC-0834 is a potent, reversible inhibitor of BTK with low nanomolar biochemical and cellular IC50 values. The provided experimental protocols for determining these values offer a robust framework for assessing the potency of BTK inhibitors. While the clinical development of GDC-0834 was discontinued (B1498344) due to its metabolic profile, the data on its binding affinity and mechanism of action remain valuable for the ongoing research and development of novel BTK inhibitors for autoimmune diseases and B-cell malignancies. The lack of published specific kinetic data (Kd, kon, koff) highlights a potential data gap, which could be addressed in future studies of similar reversible BTK inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

GDC-0834 (S-enantiomer): A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the (S)-enantiomer of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). While the racemate and the (R)-enantiomer have been more extensively studied as clinical candidates, this document focuses on the available information regarding the (S)-enantiomer.

Chemical Structure

The (S)-enantiomer of GDC-0834 is chemically designated as N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.

Molecular Formula: C₃₃H₃₆N₆O₃S

Molecular Weight: 596.74 g/mol

CAS Number: 1133432-50-4

Chemical Structure:

(Note: This is a simplified SMILES representation. For a full 3D structure, please refer to chemical databases under the provided CAS number.)

Synthesis

A detailed, step-by-step experimental protocol for the specific synthesis of the (S)-enantiomer of GDC-0834 is not publicly available in peer-reviewed literature or patents. The development of GDC-0834 arose from structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of a precursor compound, CGI-1746.

A plausible synthetic approach would involve a convergent synthesis strategy, culminating in an amide coupling reaction. The key chiral intermediate, (S)-1,4-dimethyl-3-oxopiperazin-2-yl)aniline, would likely be prepared through asymmetric synthesis or chiral resolution.

Generalized Synthetic Workflow

The following diagram illustrates a logical, though not experimentally verified, workflow for the synthesis of (S)-GDC-0834. This is based on standard organic chemistry principles for the formation of the core structural motifs.

Caption: Generalized synthetic workflow for (S)-GDC-0834.

Biological Activity and Quantitative Data

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. The majority of published quantitative data pertains to the (R)-enantiomer, which was selected as the clinical candidate. It is important to note that the biological activity of the (S)-enantiomer may differ.

In Vitro Potency of GDC-0834 (R-enantiomer)

| Assay Type | Target | IC₅₀ (nM) | Reference |

| Biochemical Assay | BTK | 5.9 | [1] |

| Cellular Assay | BTK | 6.4 | [1] |

In Vivo Activity of GDC-0834 (R-enantiomer)

| Species | Assay | IC₅₀ (µM) | Reference |

| Mouse | pBTK-Tyr223 Inhibition | 1.1 | [1] |

| Rat | pBTK-Tyr223 Inhibition | 5.6 | [1] |

Aldehyde Oxidase Inhibition by GDC-0834 (R-enantiomer)

GDC-0834 was found to be a potent reversible inhibitor of aldehyde oxidase (AO), the enzyme responsible for its rapid metabolism in humans.

| AO Substrate | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Multiple (6 tested) | 0.86 - 1.87 |[1] |

Mechanism of Action and Signaling Pathway

GDC-0834 exerts its therapeutic effect by inhibiting the kinase activity of BTK. BTK is a critical signaling molecule downstream of the B-cell receptor (BCR). Its inhibition blocks the activation of several downstream pathways, including PLCγ2, ERK, and NF-κB, which are essential for B-cell proliferation, differentiation, and survival.

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Metabolism and Pharmacokinetics

A critical finding in the development of GDC-0834 was its rapid metabolism in humans, which was not as prevalent in preclinical species. This was attributed to amide hydrolysis mediated by aldehyde oxidase (AO), leading to the formation of an inactive metabolite and resulting in insufficient parent drug exposure.

Caption: Metabolic pathway of GDC-0834 leading to its inactivation in humans.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (S)-GDC-0834 are not available in the public domain. However, general methodologies for assays used to characterize BTK inhibitors can be found in the primary literature.

General BTK Inhibition Biochemical Assay (Lanthascreen)

-

Reagents: Recombinant human BTK, fluorescently labeled poly(GT)-biotin substrate, ATP, and a terbium-labeled anti-phosphotyrosine antibody.

-

Procedure:

-

The test compound (e.g., GDC-0834) is serially diluted and incubated with BTK enzyme and the substrate in a suitable buffer.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the detection solution containing the terbium-labeled antibody is added.

-

After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

-

-

Data Analysis: The IC₅₀ value is determined by fitting the dose-response curve using a suitable software package.

General Cellular BTK Autophosphorylation Assay

-

Cell Line: A suitable human B-cell line expressing BTK (e.g., Ramos).

-

Procedure:

-

Cells are pre-incubated with various concentrations of the test compound.

-

B-cell receptor signaling is stimulated (e.g., with anti-IgM antibodies).

-

Cells are lysed, and protein concentrations are determined.

-

BTK autophosphorylation (pBTK) and total BTK levels are quantified using methods such as ELISA or Western blotting.

-

-

Data Analysis: The IC₅₀ value is calculated based on the inhibition of pBTK signal relative to the total BTK signal.

Conclusion

The (S)-enantiomer of GDC-0834 is a chiral molecule with a well-defined chemical structure. While it is known to be a potent BTK inhibitor, the majority of the publicly available data pertains to its (R)-enantiomer. The significant challenge in the clinical development of GDC-0834 was its rapid metabolism by aldehyde oxidase in humans, a factor that would likely affect both enantiomers. This technical guide provides a summary of the available information and a framework for understanding the chemical and biological properties of this compound. Further research would be required to fully elucidate the specific properties and potential of the (S)-enantiomer.

References

The Discovery and Preclinical Development of GDC-0834: A Potent and Selective BTK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, GDC-0834 demonstrated promising preclinical efficacy.[1][2] Structure-activity relationship (SAR) studies, evolving from the earlier inhibitor CGI-1746, led to the identification of GDC-0834 with improved pharmacokinetic properties in preclinical models.[2] However, its clinical development was halted due to a significant species-dependent metabolic liability; rapid amide hydrolysis in humans, mediated by aldehyde oxidase (AO), resulted in insufficient drug exposure.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and the ultimate discontinuation of GDC-0834, offering valuable insights for the development of future kinase inhibitors.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the development, activation, and proliferation of B-lymphocytes.[5] As a key downstream effector of the B-cell receptor (BCR), BTK is an attractive therapeutic target for a range of B-cell malignancies and autoimmune disorders.[6][7] GDC-0834 emerged from a lead optimization program aimed at improving the pharmacokinetic profile of the potent and selective BTK inhibitor, CGI-1746.[2] This guide details the scientific journey of GDC-0834, from its initial discovery and in vitro characterization to its in vivo evaluation and the metabolic challenges that ultimately led to its discontinuation.

Mechanism of Action and Signaling Pathway

GDC-0834 is a reversible, ATP-competitive inhibitor of BTK.[3] By binding to the ATP-binding pocket of the BTK enzyme, GDC-0834 prevents the phosphorylation of its downstream substrates, thereby blocking the propagation of the BCR signal. This inhibition ultimately leads to a reduction in B-cell activation, proliferation, and the production of pro-inflammatory cytokines.

The BTK signaling pathway is initiated upon antigen binding to the B-cell receptor. This event triggers a cascade of phosphorylation events, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in the activation of transcription factors such as NF-κB, which drive B-cell proliferation and survival.

Quantitative Data Summary

The potency and efficacy of GDC-0834 were evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Potency of GDC-0834

| Assay Type | System | Parameter | Value |

| Biochemical Assay | Recombinant BTK Enzyme | IC50 | 5.9 nM[1] |

| Cellular Assay | Rat Splenocytes (BTK activity) | IC50 | 6.4 nM[1] |

| Aldehyde Oxidase Inhibition | 6 known AO substrates | IC50 | 0.86 - 1.87 µM[3] |

Table 2: In Vivo Efficacy and Pharmacodynamics of GDC-0834

| Animal Model | Parameter | Dosing | Result |

| BALB/c Mice | Inhibition of pBTK-Tyr223 in blood | 100 mg/kg (2h post-dose) | 96% inhibition[1] |

| BALB/c Mice | Inhibition of pBTK-Tyr223 in blood | 150 mg/kg (2h post-dose) | 97% inhibition[1] |

| Rat Collagen-Induced Arthritis | Inhibition of pBTK-Tyr223 in blood | Dose-dependent | IC50 = 5.6 µM[1] |

Table 3: Preclinical Pharmacokinetics of GDC-0834

| Species | Parameter | Value |

| Mouse | In vivo IC50 | 1.1 µM[1] |

| Rat | In vivo IC50 | 5.6 µM[1] |

Table 4: Human Clinical Pharmacokinetics of GDC-0834

| Dose | Parameter | Result |

| 35 mg and 105 mg (oral) | Plasma Concentration | <1 ng/mL (below limit of quantitation)[3][4] |

| 35 mg (oral) | Mean Cmax of M1 metabolite | 142 ng/mL[3] |

| 105 mg (oral) | Mean Cmax of M1 metabolite | 390 ng/mL[3] |

Experimental Protocols

BTK Biochemical Assay (LanthaScreen™ Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the BTK enzyme.

-

Materials: Recombinant BTK enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), GDC-0834.

-

Procedure:

-

A 3-fold serial dilution of GDC-0834 is prepared in DMSO and then diluted in kinase buffer.

-

The BTK enzyme and Eu-anti-tag antibody are mixed in kinase buffer.

-

In a 384-well plate, 5 µL of the GDC-0834 dilution is added to the wells.

-

5 µL of the kinase/antibody mixture is then added.

-

The reaction is initiated by adding 5 µL of the tracer solution.

-

The plate is incubated at room temperature for 60 minutes.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

-

-

Data Analysis: The TR-FRET ratio is calculated and plotted against the concentration of GDC-0834. The IC₅₀ value is determined using a sigmoidal dose-response curve fit.

Cellular BTK Phosphorylation Assay

This assay measures the inhibition of BTK autophosphorylation in a cellular context.

-

Materials: Rat splenocytes, anti-IgM antibody, lysis buffer, anti-pBTK-Tyr223 antibody, anti-total BTK antibody, secondary antibodies, Western blot reagents.

-

Procedure:

-

Rat splenocytes are pre-incubated with varying concentrations of GDC-0834.

-

B-cell receptor signaling is stimulated by the addition of anti-IgM antibody.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated BTK (pBTK-Tyr223) and total BTK.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using a chemiluminescence detection system and quantified by densitometry.

-

-

Data Analysis: The ratio of pBTK to total BTK is calculated for each concentration of GDC-0834. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of GDC-0834 in a model of rheumatoid arthritis.

-

Animals: Female Lewis rats.

-

Induction of Arthritis:

-

Bovine type II collagen is emulsified in Freund's incomplete adjuvant.

-

On day 0, rats are immunized with an intradermal injection of the collagen emulsion at the base of the tail.

-

A booster injection is administered on day 6.

-

-

Treatment: Oral dosing of GDC-0834 (e.g., 1, 3, 10, 30, and 100 mg/kg, twice daily) is initiated on day 0 and continues through day 16.

-

Assessment of Arthritis:

-

Clinical signs of arthritis (e.g., paw swelling, redness) are scored daily from day 9 to day 17. Ankle diameter is measured using calipers.

-

At the end of the study, serum is collected for biomarker analysis, and joints are collected for histological examination.

-

-

Data Analysis: The area under the curve for ankle diameter over time is calculated. Statistical analysis is performed to compare the treated groups with the vehicle control group.

In Vitro Amide Hydrolysis Assay

This assay determines the metabolic stability of GDC-0834 in the presence of liver cytosolic enzymes.

-

Materials: Human liver cytosol, GDC-0834, aldehyde oxidase (AO) inhibitors (e.g., menadione), reaction buffer, LC-MS/MS system.

-

Procedure:

-

GDC-0834 (1 µM) is incubated with human liver cytosol in the presence and absence of a specific AO inhibitor.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched with an organic solvent.

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining GDC-0834 and the formation of the M1 metabolite.

-

-

Data Analysis: The rate of disappearance of GDC-0834 is used to calculate the intrinsic clearance (CLint). The contribution of AO to the metabolism is determined by the reduction in clearance in the presence of the inhibitor.

Preclinical Development Workflow and Clinical Discontinuation

The preclinical development of a kinase inhibitor like GDC-0834 follows a structured workflow designed to assess its potential as a therapeutic agent.

Despite its promising preclinical profile, GDC-0834 encountered a significant hurdle during its early clinical evaluation. A single ascending dose Phase I clinical trial in healthy volunteers revealed that oral administration of GDC-0834 resulted in plasma concentrations below the limit of quantitation (<1 ng/mL).[3][4] This was attributed to extensive and rapid metabolism via amide hydrolysis, a process significantly more pronounced in humans than in the preclinical species tested.[3][4] The primary enzyme responsible for this metabolism was identified as aldehyde oxidase (AO).[3] The substantial first-pass metabolism led to insufficient systemic exposure of the parent drug, rendering it unsuitable for further clinical development. The insights gained from the GDC-0834 program, particularly regarding the species differences in amide hydrolysis, informed subsequent drug discovery efforts to identify more metabolically stable BTK inhibitors.

Conclusion

The story of GDC-0834 highlights the critical importance of a thorough understanding of a drug candidate's metabolic fate, particularly the potential for species-dependent metabolism. While GDC-0834 demonstrated excellent potency and selectivity for BTK and promising efficacy in preclinical models of arthritis, its unforeseen metabolic instability in humans ultimately led to its discontinuation. This case serves as a valuable lesson in drug development, emphasizing the need for robust in vitro metabolic screening in human-derived systems early in the discovery process to better predict human pharmacokinetics and avoid late-stage failures. The detailed technical information presented in this guide provides a comprehensive resource for researchers working on the discovery and development of novel kinase inhibitors.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. inotiv.com [inotiv.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose, Multiple Ascending Dose and Food Effect Study to Evaluate the Tolerance, Pharmacokinetics of Jaktinib, a New Selective Janus Kinase Inhibitor in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0834 (R-enantiomer): A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent, reversible, and highly selective inhibitor of Bruton's tyrosine kinase (BTK). It was developed as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis. It is important to note that the pharmacologically active agent is the (R)-enantiomer of GDC-0834, which is the subject of this guide. GDC-0834 exhibits high affinity for BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. While preclinical data demonstrated promising efficacy and a high degree of selectivity, its development was halted due to rapid metabolism in humans.

This technical guide provides a comprehensive overview of the kinase selectivity profile of GDC-0834, based on publicly available data. It includes a summary of its inhibitory activity, a detailed representative experimental protocol for kinase profiling, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Inhibitory Profile of GDC-0834

GDC-0834 is characterized by its high potency against its primary target, BTK. While extensive quantitative data on its activity against a broad panel of kinases is not publicly available, the literature consistently describes it as a highly selective inhibitor. Its predecessor, CGI-1746, was also noted for its "exquisite selectivity," a characteristic that was retained in the development of GDC-0834.

The primary off-target activity identified for GDC-0834 is not against other kinases but against aldehyde oxidase (AO). This interaction is of high significance as it leads to rapid amide hydrolysis of the compound in humans, resulting in a short half-life and insufficient drug exposure.

Table 1: Known Inhibitory Activity of GDC-0834 ((R)-enantiomer)

| Target | IC50 (nM) | Target Class | Comments |

| BTK | 5.9 | Tyrosine Kinase | Primary target; potent inhibition demonstrated in biochemical assays.[1] |

| Aldehyde Oxidase (AO) Substrates | 860 - 1870 | Molybdo-flavoprotein | Potent reversible inhibition of six known AO substrates. This interaction is responsible for the rapid metabolism of GDC-0834 in humans.[1] |

Exemplary Kinase Selectivity Profile

To illustrate how the selectivity of a kinase inhibitor like GDC-0834 would be presented, the following table provides a representative example of a kinase selectivity panel. Note: This table is for illustrative purposes only and does not represent actual data for GDC-0834. The data is hypothetical and demonstrates the typical format for such a profile, showing the IC50 values against a selection of related and unrelated kinases to assess selectivity. A highly selective inhibitor would show a very low IC50 for its primary target and significantly higher IC50 values for other kinases.

Table 2: Exemplary Kinase Selectivity Profile for a Hypothetical BTK Inhibitor

| Kinase | IC50 (nM) | Kinase Family |

| BTK | 5.0 | TEC |

| ITK | 250 | TEC |

| TEC | 480 | TEC |

| TXK | 600 | TEC |

| BMX | 850 | TEC |

| EGFR | >10,000 | RTK |

| SRC | 1,500 | SRC |

| LYN | 980 | SRC |

| FYN | 1,200 | SRC |

| ABL1 | >10,000 | ABL |

| CDK2 | >10,000 | CMGC |

| MAPK1 | >10,000 | CMGC |

| AKT1 | >10,000 | AGC |

| PKA | >10,000 | AGC |

Experimental Protocols

While the specific protocol used for GDC-0834's selectivity profiling is not detailed in the available literature, a standard radiometric kinase assay is a common and robust method for determining inhibitor potency and selectivity.

Representative Protocol: Radiometric Kinase Assay (Filter-Binding Method)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

1. Reagents and Materials:

-

Kinase of interest (e.g., recombinant human BTK)

-

Peptide or protein substrate for the kinase

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

[γ-33P]ATP (radiolabeled) and unlabeled ATP

-

Test compound (e.g., GDC-0834) serially diluted in DMSO

-

Stop solution (e.g., phosphoric acid)

-

P81 phosphocellulose filter plates

-

Scintillation fluid

-

Microplate scintillation counter

2. Assay Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

-

Reaction Mixture Preparation: For each reaction, prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer.

-

Incubation with Inhibitor: Add a small volume of the diluted test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme). Pre-incubate for a defined period (e.g., 20 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

-

Filter Binding: Transfer the reaction mixture to the wells of a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-33P]ATP will not.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-33P]ATP.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. GDC-0834 inhibits the kinase activity of BTK, thereby blocking this signaling pathway.

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of GDC-0834 on BTK.

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor's selectivity involves a systematic workflow, from initial high-throughput screening to detailed dose-response analysis for identified hits. This ensures a comprehensive understanding of the compound's on-target and off-target activities.

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

References

In Vitro Potency of GDC-0834 (S-enantiomer) in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biochemical potency of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This document details the quantitative potency of GDC-0834 in biochemical assays, provides in-depth experimental methodologies, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro biochemical potency of GDC-0834 against its primary target, BTK, and its off-target activity against aldehyde oxidase (AO). A kinase selectivity profile for the closely related compound CGI-1746, from which GDC-0834 was derived and whose selectivity it retains, is also presented.[1][2]

Table 1: Potency of GDC-0834 against Bruton's Tyrosine Kinase (BTK)

| Target | Assay Type | IC50 (nM) |

| BTK | Biochemical (Lanthascreen) | 5.9 |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Off-Target Activity of GDC-0834 against Aldehyde Oxidase (AO)

| Target | Assay Type | IC50 Range (µM) |

| Aldehyde Oxidase (AO) | Biochemical | 0.86 - 1.87 |

Table 3: Kinase Selectivity Profile of CGI-1746 (a close analog of GDC-0834)

Note: GDC-0834 was developed from CGI-1746 and retains its selectivity profile.[1][2] The following data for CGI-1746 demonstrates high selectivity for BTK.

| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |

| BTK | 1.9 | 1 |

| Tec | >1000 | >526 |

| Src | >1000 | >526 |

CGI-1746 was shown to be approximately 1,000-fold selective for BTK over the next most sensitive kinases in a panel of 385 kinases.[3][4]

Experimental Protocols

BTK Biochemical Potency Assay (Lanthascreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BTK activity by GDC-0834.

Materials:

-

Full-length human recombinant BTK enzyme

-

Lanthascreen™ Certified Kinase Substrate (e.g., GFP-tagged substrate peptide)

-

Lanthascreen™ Tb-anti-pTyr (PY20) Antibody

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

GDC-0834 (serial dilutions)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of GDC-0834 in the assay buffer.

-

Reaction Mixture Preparation: In a 384-well plate, add the BTK enzyme and the kinase substrate.

-

Incubation with Inhibitor: Add the GDC-0834 dilutions to the wells containing the enzyme and substrate. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Reaction Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and detect the phosphorylated substrate by adding the Tb-anti-pTyr antibody.

-

Signal Measurement: After an incubation period (e.g., 60 minutes), read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the GDC-0834 concentration and fitting the data to a sigmoidal dose-response curve.

Aldehyde Oxidase (AO) Inhibition Assay

This protocol outlines a general method to determine the inhibitory potential of GDC-0834 on AO activity using a spectrophotometric approach.

Materials:

-

Human liver cytosol (as a source of AO)

-

AO substrate (e.g., phthalazine, vanillin)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

GDC-0834 (serial dilutions)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a series of dilutions of GDC-0834 in the buffer.

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the human liver cytosol and the GDC-0834 dilution.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the reaction by adding the AO substrate.

-

Monitoring the Reaction: Monitor the rate of substrate turnover by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The wavelength will depend on the substrate used.

-

Data Analysis: Calculate the initial reaction velocities at each GDC-0834 concentration. The IC50 value is determined by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the GDC-0834 concentration and fitting the data to a dose-response curve.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival.[5][6][7][8][9] GDC-0834 inhibits the kinase activity of BTK, thereby blocking downstream signaling.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical steps involved in determining the IC50 value of an inhibitor in a biochemical assay.

References

- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Probe CGI1746 | Chemical Probes Portal [chemicalprobes.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. B-cell receptor - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. tutorialspoint.com [tutorialspoint.com]

- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. bosterbio.com [bosterbio.com]

Cellular Effects of GDC-0834 on B-Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] BTK plays a crucial role in B-cell development, differentiation, and proliferation, making it an attractive therapeutic target for autoimmune diseases and B-cell malignancies.[3][4] This technical guide provides an in-depth overview of the cellular effects of GDC-0834 on B-cell signaling pathways, including quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms. Although initially investigated for conditions like rheumatoid arthritis, the clinical development of GDC-0834 was halted due to extensive metabolism in humans leading to insufficient drug exposure.[5][6] Nevertheless, it remains a valuable tool for preclinical research into BTK inhibition.

Data Presentation: Quantitative Effects of GDC-0834

The inhibitory activity of GDC-0834 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Species | IC50 | Reference |

| Biochemical Assay | BTK | Human | 5.9 nM | [1] |

| Cellular Assay | BTK | Rat | 6.4 nM | [1] |

| In vivo pBTK (Tyr223) | BTK | Mouse | 1.1 µM (plasma) | [1] |

| In vivo pBTK (Tyr223) | BTK | Rat | 5.6 µM (plasma) | [1] |

| Table 1: Inhibitory Potency of GDC-0834 against Bruton's Tyrosine Kinase (BTK). |

| Cell Type | Parameter Measured | Effect of GDC-0834 | Reference |

| BALB/c mouse blood | pBTK-Tyr223 levels | Dose-dependent inhibition; 96-97% inhibition at 100-150 mg/kg | [1] |

Table 2: Cellular Effects of GDC-0834 on BTK Phosphorylation.

B-Cell Signaling Pathways and the Role of GDC-0834

The B-cell receptor signaling cascade is a complex network of protein interactions initiated by antigen binding. BTK is a central node in this pathway, and its inhibition by GDC-0834 has significant downstream consequences.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the BCR, Src family kinases such as LYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This recruits and activates SYK, which in turn phosphorylates and activates a number of downstream targets, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[3][4]

Effects on Downstream Signaling: PLCγ2 and ERK

Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. These events ultimately culminate in the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for B-cell proliferation, survival, and differentiation.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of GDC-0834.

Western Blot for BTK Phosphorylation

This protocol is designed to assess the inhibitory effect of GDC-0834 on BTK phosphorylation at Tyr223 in whole blood samples.

Materials:

-

GDC-0834

-

Whole blood from treated and vehicle-control animals

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-total BTK

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Sample Collection and Lysis: Collect whole blood from animals treated with GDC-0834 or vehicle. Immediately lyse the red blood cells and then lyse the remaining cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control.[1]

B-Cell Proliferation Assay

This assay measures the effect of GDC-0834 on the proliferation of B-cells following stimulation.

Materials:

-

Primary B-cells or a B-cell line (e.g., Ramos)

-

Cell culture medium

-

B-cell mitogen (e.g., anti-IgM, CpG)

-

GDC-0834

-

Cell proliferation reagent (e.g., CellTiter-Glo®, CFSE)

-

96-well plates

-

Plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed B-cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Add serial dilutions of GDC-0834 to the wells. Include a vehicle-only control.

-

Stimulation: Add a B-cell mitogen to induce proliferation.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

Proliferation Measurement:

-

Luminescence-based (e.g., CellTiter-Glo®): Add the reagent to the wells and measure luminescence, which is proportional to the number of viable cells.

-

CFSE-based: If cells were pre-labeled with CFSE, analyze the dilution of the dye by flow cytometry, which indicates cell division.

-

-

Analysis: Plot the proliferation data against the GDC-0834 concentration and determine the IC50 value for the inhibition of proliferation.

Flow Cytometry for B-Cell Activation Markers

This method is used to assess the effect of GDC-0834 on the expression of B-cell activation markers such as CD69 and CD86.

Materials:

-

Primary B-cells or a B-cell line

-

Cell culture medium

-

B-cell stimulus (e.g., anti-IgM)

-

GDC-0834

-

Fluorochrome-conjugated antibodies against B-cell surface markers (e.g., CD19, CD69, CD86)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture B-cells and treat with GDC-0834 or vehicle for a defined period before and during stimulation with a B-cell agonist.

-

Staining: Harvest the cells and wash with FACS buffer. Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against CD19, CD69, and CD86.

-

Washing: Wash the cells to remove unbound antibodies.

-

Acquisition: Acquire the data on a flow cytometer.

-

Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and analyze the expression levels (e.g., mean fluorescence intensity) of CD69 and CD86 in the GDC-0834-treated versus control groups.

Conclusion

GDC-0834 is a well-characterized, potent inhibitor of BTK that effectively blocks its phosphorylation and downstream signaling in B-cells. While its clinical development was terminated due to unfavorable pharmacokinetics in humans, it remains a valuable research tool for elucidating the role of BTK in B-cell biology and for validating assays in the development of new BTK inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working in this area. Further studies would be beneficial to directly quantify the dose-dependent effects of GDC-0834 on key downstream signaling nodes such as PLCγ2 and ERK in various B-cell subtypes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B-cell receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: GDC-0834 and its Enantiomers as Chemical Probes for BTK Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling, making it a critical target in the study and treatment of B-cell malignancies and autoimmune diseases.[1] Chemical probes are indispensable tools for dissecting the cellular functions of such kinases. An ideal probe pair consists of a potent, selective, cell-active inhibitor and a structurally similar but biologically inactive control. This guide details the use of the enantiomers of GDC-0834 as such a probe pair for interrogating BTK biology. GDC-0834, the (R)-enantiomer, is a potent, selective, and reversible inhibitor of BTK.[2][3] Its counterpart, the (S)-enantiomer, serves as an essential negative control for delineating on-target versus off-target cellular effects. This document provides a comprehensive overview of their mechanism, quantitative activity, relevant experimental protocols, and critical considerations for their use.

Introduction to GDC-0834

GDC-0834 is a potent and selective, ATP-competitive inhibitor of BTK.[2] Initially developed as a potential therapeutic for rheumatoid arthritis, its clinical advancement was halted due to rapid metabolism in humans.[4][5] However, these same properties, particularly its well-defined mechanism and high potency in preclinical models, make it an excellent tool for basic research.

-

Mechanism of Action: GDC-0834 is a non-covalent, reversible inhibitor, binding to the ATP pocket of BTK.[6][7] This is in contrast to covalent inhibitors like ibrutinib, which form an irreversible bond with Cysteine 481 (C481) in the BTK active site.[7][8] The reversible nature of GDC-0834 is advantageous for certain experimental designs, such as washout studies.

-

The Enantiomer Pair: Chemical probes require a negative control to validate that observed biological effects are due to inhibition of the intended target. The (S)-enantiomer of GDC-0834, being structurally almost identical but lacking significant inhibitory activity against BTK, is the ideal negative control for experiments using the active (R)-enantiomer (GDC-0834).[9][10]

Caption: Logical relationship of GDC-0834 enantiomers for use as a chemical probe pair.

BTK Signaling Pathway

BTK is a crucial node in the B-cell receptor (BCR) signaling pathway.[11] Upon antigen binding to the BCR, Src-family kinases like LYN and SYK are activated, leading to the formation of a signalosome. This recruits BTK to the plasma membrane by its Pleckstrin Homology (PH) domain, which binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12][13] Membrane-localized BTK is then phosphorylated by LYN/SYK at Tyrosine 551 (Y551), leading to its full activation via autophosphorylation at Tyrosine 223 (Y223).[14] Activated BTK subsequently phosphorylates and activates Phospholipase C gamma 2 (PLCγ2), which triggers downstream cascades involving NF-κB and MAP kinases, ultimately driving B-cell proliferation, differentiation, and survival.[1][11]

Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Quantitative Data

The potency of GDC-0834 has been characterized across biochemical and cellular assays.

Table 1: In Vitro and In Vivo Potency of GDC-0834

| Assay Type | System | IC50 Value | Reference(s) |

|---|---|---|---|

| Biochemical | Purified BTK Enzyme | 5.9 ± 1.1 nM | [15][16][17] |

| Cellular | Rat Splenocytes (BTK activity) | 6.4 ± 1.6 nM | [15][16][17] |

| In Vivo (PD) | Mouse Blood (pBTK-Tyr223) | 1.1 µM (plasma conc.) | [15][16] |

| In Vivo (PD) | Rat Blood (pBTK-Tyr223) | 5.6 ± 1.6 µM (plasma conc.) |[15][16] |

Table 2: GDC-0834 Aldehyde Oxidase (AO) Inhibition

| AO Substrate | IC50 Value (µM) | Reference(s) |

|---|---|---|

| Carbazeran | ~1.0 µM | [2][18] |

| Phthalazine | ~0.86 µM | [2][15] |

| Zaleplon | ~1.87 µM | [2][15] |

| Note: GDC-0834 is a reversible inhibitor of several AO substrates, complicating its use in systems with high AO activity. | | |

Experimental Protocols

Accurate assessment of BTK inhibition requires robust experimental methods. Below are protocols for key assays.

This assay quantifies the ability of a compound to inhibit the phosphorylation of a peptide substrate by purified BTK enzyme.

-

Reagent Preparation :

-

Prepare serial dilutions of GDC-0834 (and the S-enantiomer control) in DMSO.

-

Prepare a 2X BTK enzyme solution in kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[19]

-

Prepare a 2X substrate/ATP solution containing a biotinylated peptide substrate and ATP in kinase buffer.[20]

-

-

Assay Procedure (384-well plate) :

-

Add 0.5 µL of diluted compound or DMSO control to appropriate wells.

-

Add 5 µL of 2X BTK enzyme solution to all wells and incubate for 15-60 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution.

-

Incubate for 60-120 minutes at room temperature.

-

-

Detection :

-

Stop the reaction by adding detection reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible reader.

-

-

Data Analysis :

-

Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value using non-linear regression.

-

This protocol assesses the inhibition of BTK autophosphorylation at Tyr223 in a cellular context, a direct measure of target engagement.

-

Cell Culture and Treatment :

-

Lysate Preparation :

-

Western Blotting :

-

Denature 20-50 µg of protein lysate per sample by boiling in Laemmli buffer.[14]

-

Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.[14]

-

Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in TBST. Using BSA is critical for phospho-antibodies to reduce background.[22]

-

Incubate the membrane overnight at 4°C with gentle agitation in primary antibody solution (e.g., anti-phospho-BTK Y223 diluted in 5% BSA/TBST).[14][22]

-

Wash the membrane three times for 10 minutes with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again as in the previous step.

-

Detect the signal using an enhanced chemiluminescent (ECL) substrate.[20]

-

-

Stripping and Reprobing :

Caption: Experimental workflow for Western Blot analysis of BTK phosphorylation.

Critical Considerations for Use as a Chemical Probe

While GDC-0834 is a potent BTK inhibitor, its utility as a chemical probe comes with important caveats, primarily related to its metabolism.

-

Species-Dependent Metabolism: GDC-0834 undergoes extensive and rapid amide hydrolysis in human liver fractions, a reaction mediated primarily by Aldehyde Oxidase (AO).[2][18] This leads to the formation of an inactive metabolite and results in extremely low systemic exposure in humans.[23] This metabolic instability is significantly less pronounced in preclinical species such as mice and rats, where the parent compound is the major component observed in plasma.[6][23]

-

Implications for In Vivo Studies: Researchers must be aware of the AO activity in their model system. The high clearance in human systems makes GDC-0834 unsuitable for in vivo studies in humanized models or for direct clinical translation. However, it remains a valid probe for in vivo studies in rodents, where it exhibits good pharmacokinetics.[5][24]

-

Importance of the Negative Control: The use of the (S)-enantiomer is non-negotiable for rigorous chemical probe studies. Any cellular phenotype observed with GDC-0834 but not with an equimolar concentration of the (S)-enantiomer can be confidently attributed to on-target BTK inhibition.

Conclusion

The enantiomers of GDC-0834 provide a valuable chemical probe pair for investigating the biological functions of BTK. The (R)-enantiomer, GDC-0834, is a potent, selective, and reversible inhibitor suitable for a range of in vitro and cellular assays, as well as for in vivo studies in specific preclinical models. The inactive (S)-enantiomer is the requisite negative control for attributing observed effects to BTK inhibition. The primary limitation of GDC-0834 is its species-specific metabolic liability, which must be carefully considered when designing and interpreting experiments. When used appropriately, this probe pair can yield significant insights into the complex roles of BTK in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 8. emjreviews.com [emjreviews.com]

- 9. amsbio.com [amsbio.com]

- 10. tebubio.com [tebubio.com]

- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. amsbio.com [amsbio.com]

- 17. researchgate.net [researchgate.net]

- 18. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]

- 22. Phospho-Btk (Tyr223) Antibody (#5082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 23. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The S-Enantiomer of GDC-0834: A Less Potent Isomer in Bruton's Tyrosine Kinase Inhibition

South San Francisco, CA – December 17, 2025 – GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), is the (R)-enantiomer of a chiral molecule. While the (R)-enantiomer has been the focus of extensive research due to its therapeutic potential, particularly in the context of rheumatoid arthritis, the role of its counterpart, the (S)-enantiomer, is primarily defined by its comparatively weaker inhibitory activity.[1][2] This technical guide provides an in-depth analysis of the available data on the S-enantiomer of GDC-0834, offering insights for researchers and professionals in drug development.

Comparative Biological Activity of GDC-0834 Enantiomers

The therapeutic efficacy of GDC-0834 is attributed to its (R)-enantiomer, which demonstrates significantly higher potency in inhibiting BTK compared to the (S)-enantiomer. This stereoselectivity is a critical factor in the drug's overall activity profile.

Table 1: Comparative in vitro Activity of GDC-0834 Enantiomers

| Enantiomer | BTK IC50 (µM) |

| (R)-GDC-0834 | 0.006 |

| (S)-Enantiomer | 0.02 |

Data sourced from "The Exploration of Chirality for Improved Druggability within the Human Kinome".[1]

The BTK Signaling Pathway and GDC-0834's Mechanism of Action

GDC-0834 is a non-covalent inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4] This pathway is integral to B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies. GDC-0834 exerts its effect by binding to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation.

Experimental Protocols

Detailed experimental protocols for the direct comparative analysis of the GDC-0834 enantiomers are not extensively published. However, a general methodology for assessing BTK inhibition can be outlined based on standard biochemical and cellular assays.

Biochemical BTK Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of BTK in a purified system.

-

Reagents and Materials:

-

Recombinant human BTK enzyme

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (R- and S-enantiomers of GDC-0834)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the BTK enzyme and peptide substrate to the wells and incubate briefly.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent.

-

The luminescence signal, which is proportional to ADP concentration, is read on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

-

Cellular BTK Inhibition Assay (Generalized Protocol)

This assay assesses the ability of a compound to inhibit BTK activity within a cellular context, typically by measuring the phosphorylation of a downstream target.

-

Reagents and Materials:

-

Human B-cell line (e.g., Ramos)

-

Cell culture medium

-

Stimulant (e.g., anti-IgM antibody)

-

Test compounds (R- and S-enantiomers of GDC-0834)

-

Lysis buffer

-

Antibodies for Western blotting or ELISA (e.g., anti-phospho-BTK, anti-total-BTK)

-

96-well plates

-

-

Procedure:

-

Plate the B-cells in a 96-well plate and starve overnight.

-

Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

-

Stimulate the cells with a BCR agonist (e.g., anti-IgM) to activate the BTK pathway.

-

After a short incubation, lyse the cells to release cellular proteins.

-

Quantify the level of phosphorylated BTK (or a downstream target like PLCγ2) using an ELISA or Western blot.

-

Normalize the phosphorylated protein level to the total protein level.

-

Calculate the percent inhibition for each compound concentration relative to a stimulated, untreated control.

-

Determine the IC50 value by fitting the dose-response curve.

-

Metabolic Fate of GDC-0834

A significant challenge with GDC-0834, specifically the active (R)-enantiomer, is its rapid metabolism in humans. The primary metabolic pathway is amide hydrolysis, which converts GDC-0834 into an inactive metabolite.[2][5][6] This metabolic instability, mediated by aldehyde oxidase and carboxylesterase, led to insufficient drug exposure in human clinical trials and the termination of its development.[3][7] While specific metabolic studies on the (S)-enantiomer are not detailed in the available literature, it is plausible that it undergoes a similar metabolic fate.

Conclusion